tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-4-yl)carbamate
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Overview
Description
“tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-4-yl)carbamate” is a compound with the molecular weight of 296.68 . It is used in drug synthesis and is an important compound for the development of non-small cell lung cancer treatments .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, such as “tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-4-yl)carbamate”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Molecular Structure Analysis
The molecular structure of “tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-4-yl)carbamate” is represented by the linear formula C11H12ClF3N2O2 . The InChI Code for this compound is 1S/C11H12ClF3N2O2/c1-10(2,3)19-9(18)17-7-4-6(11(13,14)15)5-16-8(7)12/h4-5H,1-3H3,(H,17,18) .Physical And Chemical Properties Analysis
The compound “tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-4-yl)carbamate” is a solid at room temperature . It is stored at temperatures between 2-8°C in an inert atmosphere .Scientific Research Applications
Synthesis and Reactivity
Synthesis of Pyrazoles : tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-4-yl)carbamate has been used in the synthesis of a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, demonstrating its utility in creating diverse molecular structures (Martins et al., 2012).
Halogen Bond Formation : This compound plays a role in forming bifurcated N-H...O hydrogen bonds and C-X...O halogen bonds, contributing to the study of intermolecular interactions in molecular crystals (Baillargeon et al., 2017).
Catalysis Research : Used in palladium-catalyzed amination and intramolecular amidation processes, showcasing its role in facilitating complex chemical transformations (Scott, 2006).
Structural Studies
Crystal Structure Analysis : The compound has been used to understand the crystal structures of related carbamate derivatives, shedding light on hydrogen bonding patterns and molecular packing (Das et al., 2016).
Ligand Design for Complexes : Its derivatives have been explored in the design of complexes, such as Ir(III) complexes, where its structural features contribute to unique emission properties (Song et al., 2016).
Medicinal Chemistry and Pharmacology
- Antimalarial Research : Derivatives of this compound have been studied for their potential in treating malaria, highlighting its relevance in drug discovery (Chavchich et al., 2016).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H315-H319, indicating that it causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
The future directions of “tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-4-yl)carbamate” are promising, especially in the field of medicine. It is an important compound for drug synthesis and is a candidate for the treatment of non-small cell lung cancer . It is expected that many novel applications of this compound will be discovered in the future .
properties
IUPAC Name |
tert-butyl N-[2-chloro-5-(trifluoromethyl)pyridin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2O2/c1-10(2,3)19-9(18)17-7-4-8(12)16-5-6(7)11(13,14)15/h4-5H,1-3H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJQOLWGMPXHIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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